molecular formula C21H14O3 B13145591 2-Benzyl-1-hydroxyanthracene-9,10-dione CAS No. 54454-84-1

2-Benzyl-1-hydroxyanthracene-9,10-dione

Cat. No.: B13145591
CAS No.: 54454-84-1
M. Wt: 314.3 g/mol
InChI Key: ASLVBISTDOYLLH-UHFFFAOYSA-N
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Description

2-Benzyl-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-hydroxyanthracene-9,10-dione typically involves the hydroxylation of anthracene-9,10-dione followed by benzylation. One common method includes the photochemical hydroxylation of anthracene-9,10-dione in a deoxygenated sulfuric acid solution, which generates the sulfate ester of 2-hydroxyanthracene-9,10-dione . This intermediate can then be subjected to benzylation using benzyl halides under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions activated by the hydroxyl and benzyl groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated anthraquinone derivatives.

Scientific Research Applications

2-Benzyl-1-hydroxyanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-1-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The benzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-1-hydroxyanthracene-9,10-dione is unique due to the presence of the benzyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other anthraquinone derivatives and expands its utility in various fields.

Properties

CAS No.

54454-84-1

Molecular Formula

C21H14O3

Molecular Weight

314.3 g/mol

IUPAC Name

2-benzyl-1-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C21H14O3/c22-19-14(12-13-6-2-1-3-7-13)10-11-17-18(19)21(24)16-9-5-4-8-15(16)20(17)23/h1-11,22H,12H2

InChI Key

ASLVBISTDOYLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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